molecular formula C18H22N2O3S B14985095 4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B14985095
M. Wt: 346.4 g/mol
InChI Key: PCHMUTNMFWBLEY-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with methoxy, morpholinyl, and thiophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzamide Core: Starting with 4-methoxybenzoic acid, it is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).

    Amidation Reaction: The acid chloride is then reacted with 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethylamine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide can be reduced to the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-hydroxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide.

    Reduction: 4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]aniline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The morpholinyl and thiophenyl groups allow it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-4-(morpholin-4-yl)aniline: Similar structure but lacks the thiophen-2-yl group.

    4-methoxy-N-(4-nitrobenzyl)aniline: Similar benzamide core but different substituents.

Uniqueness

4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the thiophen-2-yl group, in particular, distinguishes it from other similar compounds and may contribute to its specific interactions and applications.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

4-methoxy-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C18H22N2O3S/c1-22-15-6-4-14(5-7-15)18(21)19-13-16(17-3-2-12-24-17)20-8-10-23-11-9-20/h2-7,12,16H,8-11,13H2,1H3,(H,19,21)

InChI Key

PCHMUTNMFWBLEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCOCC3

Origin of Product

United States

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